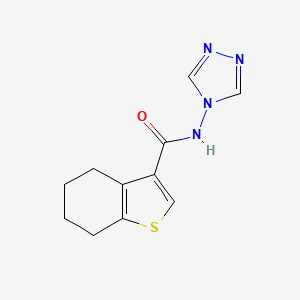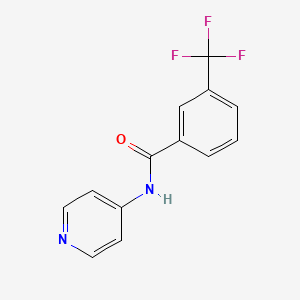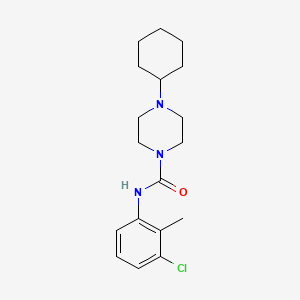![molecular formula C19H20N2O4 B4179453 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4179453.png)
2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine protein kinase that plays a crucial role in mitosis, cell cycle regulation, and tumorigenesis. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is overexpressed in many types of cancer and plays a crucial role in mitosis and cell cycle regulation. Inhibition of Aurora A kinase by 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have potent anti-cancer activity in pre-clinical studies. Inhibition of Aurora A kinase by 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide results in cell cycle arrest and apoptosis in cancer cells. 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have synergistic effects with other chemotherapeutic agents, such as paclitaxel and gemcitabine. However, 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has not been shown to have significant effects on normal cells.
Advantages and Limitations for Lab Experiments
2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of Aurora A kinase and has been extensively studied for its potential use in cancer therapy. 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have synergistic effects with other chemotherapeutic agents, such as paclitaxel and gemcitabine. However, 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Future Directions
Future studies on 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide should focus on improving its solubility and stability to enhance its efficacy in vivo. 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide can also be used in combination with other targeted therapies to improve its anti-cancer activity. In addition, further studies are needed to evaluate the safety and efficacy of 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in patients with advanced solid tumors.
Scientific Research Applications
2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. Pre-clinical studies have shown that 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide can inhibit the proliferation of cancer cells and induce cell cycle arrest in vitro and in vivo. 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have synergistic effects with other chemotherapeutic agents, such as paclitaxel and gemcitabine. Clinical trials have been conducted to evaluate the safety and efficacy of 2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in patients with advanced solid tumors, but the results have not been conclusive.
properties
IUPAC Name |
2-methoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-5-3-2-4-16(17)18(22)20-15-8-6-14(7-9-15)19(23)21-10-12-25-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVDITLBWVLCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)


![N-{4-[(1-adamantylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4179405.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)

![2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4179452.png)
![8-methoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179460.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)